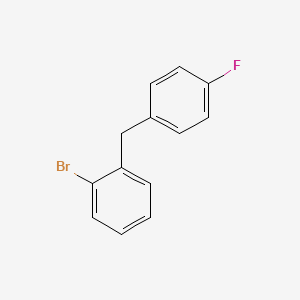

1-Bromo-2-(4-fluorobenzyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[(4-fluorophenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJRCJUVHMDODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Retrosynthetic Disconnections for 1-Bromo-2-(4-fluorobenzyl)benzene

Retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis for synthetic planning. The most logical disconnections are the C-Br bond and the benzylic C-C bond.

C-Br Bond Disconnection: This approach suggests that the bromine atom can be introduced onto a 2-(4-fluorobenzyl)benzene precursor. This strategy relies on regioselective bromination methods.

Benzylic C-C Bond Disconnection: This disconnection points towards a coupling reaction between a brominated benzene (B151609) derivative and a 4-fluorobenzyl component. This can be achieved through various catalytic cross-coupling reactions.

These primary disconnections lead to the exploration of specific synthetic strategies detailed in the following sections.

Direct Functionalization Approaches to the Benzene Ring

Direct functionalization of a benzene ring already possessing one of the substituents is a common and efficient strategy for the synthesis of disubstituted benzenes like this compound.

The introduction of a bromine atom at a specific position on a substituted benzene ring requires careful consideration of the directing effects of the existing substituent. In the case of a 2-(4-fluorobenzyl)benzene precursor, the benzyl (B1604629) group is an ortho, para-directing group. libretexts.orglibretexts.org Therefore, direct bromination would likely lead to a mixture of ortho and para isomers, with the desired ortho-brominated product being one of the components.

To achieve regioselectivity, specific brominating agents and catalysts can be employed. For instance, the use of N-Bromosuccinimide (NBS) in the presence of a suitable catalyst can sometimes favor ortho-bromination, although steric hindrance from the benzyl group might influence the product distribution.

A general approach for the bromination of an aromatic ring involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org

| Reagent/Catalyst | Role in Bromination |

| Bromine (Br₂) | Source of the electrophilic bromine species. |

| Iron(III) bromide (FeBr₃) | Lewis acid catalyst that polarizes the Br-Br bond, generating a stronger electrophile. |

| N-Bromosuccinimide (NBS) | A common source of electrophilic bromine, often used for allylic and benzylic bromination, but can also be used for aromatic bromination under specific conditions. |

The formation of the benzylic C-C bond is a powerful strategy for constructing the this compound scaffold. This is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis. nih.govresearchgate.netnih.govchemrevise.orgunipv.it

A prominent example is the Suzuki-Miyaura coupling, which would involve the reaction of an ortho-bromophenylboronic acid derivative with a 4-fluorobenzyl halide, or vice versa. The choice of coupling partners depends on the availability of the starting materials.

Another relevant catalytic method is the Friedel-Crafts alkylation. researchgate.net In this case, 2-bromotoluene (B146081) could potentially be reacted with a suitable electrophile derived from 4-fluorobenzyl alcohol or a halide under the influence of a Lewis acid catalyst. However, controlling regioselectivity and avoiding polyalkylation can be challenging in Friedel-Crafts reactions.

| Catalytic Method | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. |

| Friedel-Crafts Alkylation | An electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. |

The directing effect of substituents on an aromatic ring is a fundamental concept in electrophilic aromatic substitution. jove.com In the context of synthesizing this compound, if one were to start with a substituted benzene, the nature of that substituent would dictate the position of the incoming bromine atom.

Halogens, such as fluorine and bromine, are deactivating yet ortho, para-directing groups. libretexts.orgacs.org For instance, if the starting material were 2-fluorobenzylbenzene, the fluorine atom would direct the incoming bromine to the ortho and para positions. Similarly, a bromine atom already present on the ring will direct an incoming group to the ortho and para positions. acs.orgnih.gov The benzyl group itself is an activating, ortho, para-director. libretexts.org When multiple substituents are present, the directing effects can be either reinforcing or competing, and the outcome is often governed by the relative activating/deactivating strength of the groups and steric factors. jove.com

Stepwise Construction from Simpler Precursors

Building the target molecule from simpler, more readily available starting materials offers a high degree of control over the final structure. This often involves the synthesis of key building blocks that are then combined in a later step.

A key precursor for many synthetic routes to this compound is a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. These compounds serve as electrophilic partners in C-C bond-forming reactions.

The synthesis of 4-fluorobenzyl halides can be achieved from 4-fluorotoluene (B1294773) through radical halogenation of the benzylic position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or radical initiator conditions. libretexts.org

Alternatively, 4-fluorobenzaldehyde (B137897) can be reduced to the corresponding alcohol, 4-fluorobenzyl alcohol, which can then be converted to the halide using standard methods, such as treatment with thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). 4-Fluorobenzaldehyde itself can be synthesized from fluorobenzene (B45895) through various formylation reactions. chemicalbook.comgoogle.com

Another important building block can be 4-fluorobenzylamine, which can be synthesized via the reduction of 4-fluorobenzonitrile. nih.gov This amine can then be converted to other functional groups as needed for the synthesis.

| Precursor | Reagent | Product |

| 4-Fluorotoluene | N-Bromosuccinimide (NBS), AIBN | 4-Fluorobenzyl bromide |

| 4-Fluorobenzyl alcohol | Thionyl chloride (SOCl₂) | 4-Fluorobenzyl chloride |

| 4-Fluorobenzyl alcohol | Phosphorus tribromide (PBr₃) | 4-Fluorobenzyl bromide |

| 4-Fluorobenzonitrile | Lithium aluminum hydride (LiAlH₄) | 4-Fluorobenzylamine |

Coupling Reactions for Aromatic Ring Linkage

The principal method for synthesizing this compound involves the cross-coupling of two key fragments: a 2-bromophenyl component and a 4-fluorobenzyl component. Several powerful palladium-catalyzed cross-coupling reactions are suitable for this transformation, offering high efficiency and functional group tolerance.

One of the most prominent methods is the Suzuki-Miyaura coupling reaction . This reaction would typically involve the coupling of a (2-bromophenyl)boronic acid or its ester with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) in the presence of a palladium catalyst and a base. The reaction of 4-fluorophenylboronic acid with various brominated aromatic compounds has been shown to be effective, highlighting the utility of this approach for forming C-C bonds between fluorinated rings and other aromatic systems. researchgate.net The use of supported palladium nanoparticles as catalysts in Suzuki-Miyaura reactions is also a noteworthy advancement, promoting catalyst recyclability and aligning with green chemistry principles. researchgate.net

Another viable approach is a Grignard reaction . This would involve the preparation of a Grignard reagent from a 2-bromobenzyl halide, which is then reacted with a 4-fluorophenyl halide in the presence of a suitable catalyst, or vice-versa. The formation of a Grignard reagent from an alkenyl halide and its subsequent reaction with a benzyl halide derivative is a known method for producing phenylalkene derivatives, which can be further modified. google.com For the synthesis of this compound, one could envision the reaction of 2-bromobenzylmagnesium bromide with 1-fluoro-4-iodobenzene (B1293370) or a similar electrophile.

Transition metal-catalyzed cross-coupling reactions, in general, are highly versatile for the creation of industrially significant fine chemicals. researchgate.net The choice of catalyst, such as various palladium complexes, is crucial for achieving high yields. For instance, palladium bis(trifluoroacetate) has been shown to be a highly reactive catalyst in some cross-coupling reactions. beilstein-journals.org

Stereoselective and Chemoselective Considerations in Synthesis

For the specific synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern as no stereocenters are formed during the key bond-forming steps.

However, chemoselectivity is a critical aspect. The synthetic design must ensure that the desired C-C bond formation occurs without unintended reactions at other functional groups. In the context of a Suzuki-Miyaura or Grignard coupling, the primary chemoselective challenge is to ensure the reaction occurs at the desired positions without side reactions. For instance, when using a dihalide as a starting material, the reaction conditions must be optimized to favor monosubstitution.

In reactions involving Grignard reagents, the reaction temperature is a key parameter to control side reactions like the Wurtz-type coupling, with lower temperatures generally favoring the desired cross-coupling product. google.com The choice of solvent can also influence the reaction's selectivity and efficiency.

Sustainable and Green Chemistry Aspects in Synthetic Route Development

The development of sustainable and environmentally friendly synthetic methods is of growing importance in chemical manufacturing. In the context of synthesizing this compound, several green chemistry principles can be applied.

The choice of solvent is another crucial factor. The ideal solvent should be non-toxic, readily available, and easily recyclable. While some traditional coupling reactions employ solvents like toluene (B28343) google.com, research is ongoing to replace these with more environmentally benign alternatives. Solvent-controlled regioselectivity, as seen in some Friedel-Crafts reactions, also highlights the power of solvent choice in directing reaction outcomes. acs.org

Furthermore, designing synthetic routes with high atom economy is a core principle of green chemistry. This involves maximizing the incorporation of atoms from the starting materials into the final product. One-pot, multi-component reactions are particularly advantageous in this regard, as they can reduce the number of synthetic steps and purification stages, thereby minimizing waste. ttu.eduorganic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Selectivities across Methodologies

The choice of synthetic methodology for this compound will depend on factors such as desired yield, purity, cost, and scalability. Below is a comparative analysis of potential synthetic routes.

| Methodology | Typical Reagents | Advantages | Disadvantages | Plausible Yield Range |

| Suzuki-Miyaura Coupling | (2-bromophenyl)boronic acid, 4-fluorobenzyl bromide, Pd catalyst, base | High functional group tolerance, mild reaction conditions, commercially available starting materials. | Cost of palladium catalyst, potential for boronic acid decomposition. | 70-95% |

| Grignard Reaction | 2-bromobenzylmagnesium bromide, 1-fluoro-4-iodobenzene | Lower cost of reagents compared to boronic acids. | Lower functional group tolerance, potential for Wurtz-type side reactions. google.com | 50-80% |

| Friedel-Crafts Alkylation | 1-bromo-2-fluorobenzene (B92463), 4-fluorobenzyl chloride, Lewis acid catalyst | Potentially fewer steps if starting from simple aromatics. | Risk of polyalkylation, poor regioselectivity, harsh reaction conditions. | 30-60% |

This table provides a generalized comparison. The actual efficiency and selectivity of each method would need to be optimized through experimental investigation. For instance, in Suzuki-Miyaura reactions, the choice of palladium catalyst and ligands can significantly impact the yield. beilstein-journals.org Similarly, for Grignard reactions, careful control of temperature and the dropwise addition of reagents are crucial for maximizing the yield of the desired product and minimizing side reactions. google.com

Advanced Spectroscopic Characterization Methodologies

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced ¹H and ¹³C NMR Techniques for Connectivity and Aromaticity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for probing the hydrogen and carbon frameworks of 1-Bromo-2-(4-fluorobenzyl)benzene.

In ¹H NMR, the chemical shifts of the protons provide insight into their local electronic environments. The protons on the two aromatic rings and the benzylic methylene (B1212753) protons are expected to resonate at distinct frequencies. The aromatic protons will typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The specific chemical shifts will be influenced by the presence of the bromine and the fluorobenzyl substituents. The methylene protons (CH₂) connecting the two rings are expected to appear as a singlet in the range of δ 4.0-4.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (bromine and the benzyl (B1604629) group). The carbon attached to the bromine atom (C-Br) is expected to be shifted to a lower field compared to the other aromatic carbons. The methylene carbon will resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (Bromo-substituted ring) | 7.0 - 7.6 | 127.0 - 133.0 |

| Aromatic CH (Fluoro-substituted ring) | 6.9 - 7.3 | 115.0 - 132.0 |

| Benzylic CH₂ | ~ 4.1 | ~ 38.0 |

| Aromatic C-Br | - | ~ 123.0 |

| Aromatic C-F | - | ~ 162.0 (d, ¹JCF) |

| Aromatic C-CH₂ | - | ~ 140.0 |

| Aromatic C-CH₂ (Fluoro-substituted ring) | - | ~ 135.0 |

Note: These are predicted values and actual experimental values may vary.

¹⁹F NMR for Probing Electronic Environments and Coupling Phenomena

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it an excellent NMR probe. The chemical shift of the fluorine atom is highly sensitive to the electronic environment, and any changes in the substitution pattern on the aromatic ring will be reflected in the ¹⁹F spectrum. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which can confirm the position of the fluorine atom on the benzyl group. Furthermore, coupling between the fluorine and adjacent protons (³JHF) can be observed in the ¹H NMR spectrum, providing additional structural confirmation.

Correlational NMR Experiments (COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, COSY would reveal the coupling between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons) and for confirming the linkage between the two aromatic rings via the methylene bridge. For instance, a correlation between the benzylic protons and the carbons of both aromatic rings would be expected in the HMBC spectrum.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a distinctive isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Formula |

| [M]⁺ (for ⁷⁹Br) | 265.9977 | Experimental data needed | C₁₃H₁₀⁷⁹BrF |

| [M]⁺ (for ⁸¹Br) | 267.9956 | Experimental data needed | C₁₃H₁₀⁸¹BrF |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, the most likely fragmentation pathways would involve the cleavage of the benzylic C-C bond and the loss of the bromine or fluorine atoms.

A primary fragmentation would likely be the loss of a bromine radical (•Br) from the molecular ion to form a stable benzyl-type cation. Another significant fragmentation pathway could be the cleavage of the bond between the two aromatic rings, leading to the formation of a fluorobenzyl cation ([C₇H₆F]⁺) and a bromophenyl radical, or a bromobenzyl cation ([C₇H₆Br]⁺) and a fluorophenyl radical. The observation of these specific fragment ions in the MS/MS spectrum would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a cornerstone technique in structural chemistry, capable of revealing the precise coordinates of atoms in a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule and its arrangement within the crystal.

Crystallization Techniques for Single Crystal Growth

The prerequisite for any X-ray diffraction study is the growth of high-quality single crystals. For an organic molecule like this compound, which is a solid at room temperature, several crystallization techniques can be employed. nih.govmdpi.com The choice of method is often empirical and depends on the compound's solubility in various solvents.

Common techniques applicable to the crystallization of such a compound include:

Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly over days or weeks. mdpi.com The gradual increase in concentration can lead to the formation of well-ordered crystals.

Solvent Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and then carefully layering a second solvent (an "anti-solvent") in which the compound is insoluble. mdpi.com The two solvents must be miscible. As the anti-solvent slowly diffuses into the solution, the solubility of the compound decreases, promoting crystallization at the interface.

Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the compound is less soluble. mdpi.com The vapor from the outer vessel diffuses into the solution, reducing its solubility and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, often leading to the growth of single crystals.

The selection of an appropriate solvent system is critical. For a molecule like this compound, solvents such as dichloromethane, chloroform, toluene (B28343), or ethyl acetate, and anti-solvents like hexane (B92381) or heptane (B126788) would be logical starting points for crystallization experiments.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once a suitable single crystal is obtained and its structure is determined by X-ray diffraction, a wealth of information about its molecular geometry becomes available. This includes precise measurements of bond lengths, bond angles, and dihedral (torsion) angles.

While specific data for this compound is unavailable, we can anticipate the expected ranges for its key structural parameters based on known values for similar chemical fragments. For instance, in the structurally related compound 1-bromo-2-(phenylselenyl)benzene, the C-Br bond length and the angles within the benzene (B151609) ring have been precisely determined. researchgate.net

Anticipated Structural Parameters for this compound:

| Parameter | Expected Value/Range |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Lengths | ~1.39 Å |

| C-C (benzyl) Bond Lengths | ~1.51 Å |

| C-C-C (in benzene rings) | ~120° |

| C-C-Br Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

| Dihedral Angle (between the two phenyl rings) | Variable, dependent on crystal packing forces |

The dihedral angle between the brominated benzene ring and the fluorinated benzyl ring is a particularly interesting parameter. It would reveal the conformational preference of the molecule in the solid state, which is influenced by a balance of intramolecular steric hindrance and intermolecular packing forces.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that are present between all molecules.

π-π Stacking: The aromatic rings of the molecule can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. This is a common feature in the crystal structures of aromatic compounds. sigmaaldrich.com

C-H···π Interactions: The hydrogen atoms of the molecule can interact with the π-systems of adjacent aromatic rings. sigmaaldrich.com

Halogen Bonding: A particularly relevant interaction for this molecule would be halogen bonding. This is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, bromine) is attracted to a nucleophilic site on an adjacent molecule. nih.govnih.govbldpharm.com The fluorine atom, being highly electronegative, could also participate in intermolecular interactions, though it is generally a weaker halogen bond acceptor than heavier halogens. The presence and geometry of any halogen bonds would be a key aspect to investigate in the crystal structure of this compound. The analysis would involve examining the Br···X and F···X distances and angles, where X is a potential halogen bond acceptor atom on a neighboring molecule.

In the absence of an experimental crystal structure, the prediction and analysis of these interactions remain speculative. A determined crystal structure would provide definitive evidence of the dominant intermolecular forces at play and how they direct the three-dimensional architecture of the solid state.

Reactivity and Transformation Pathways

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is the principal site of reactivity, serving as a versatile handle for the construction of more complex molecular architectures through a variety of transformations.

The aryl bromide functional group makes 1-Bromo-2-(4-fluorobenzyl)benzene an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. While specific examples for this compound are not detailed in the provided results, the reaction of structurally similar compounds like 1-bromo-2-fluorobenzene (B92463) with 4-fluorophenylboronic acid demonstrates the feasibility of this transformation on related substrates. researchgate.net These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture. nih.govbenthamopen.com The general success of Suzuki-Miyaura reactions with various bromobenzenes suggests that this compound would be a viable coupling partner. nih.govbenthamopen.com

Sonogashira Coupling: This coupling method is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. For instance, 4-Bromo-1-fluoro-2-nitrobenzene is known to undergo Sonogashira reactions, indicating that the bromo-substituent is reactive under these conditions. sigmaaldrich.cn This suggests a high potential for this compound to participate in similar transformations to synthesize aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a strong base. It is a powerful method for synthesizing arylamines. Given the broad applicability of this reaction to a wide range of aryl bromides, it is a highly probable transformation pathway for this compound to create substituted aniline (B41778) derivatives.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) or Pd(II) catalyst, Strong Base |

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the bromo-substituted ring lacks strong electron-withdrawing substituents like a nitro group. The benzyl (B1604629) group is not sufficiently electron-withdrawing to facilitate a classic SNAr reaction under standard conditions. Therefore, direct displacement of the bromide by a nucleophile via the SNAr addition-elimination mechanism is unlikely to be a favorable pathway. libretexts.orgnih.gov Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, can occur but typically require extremely strong bases. youtube.comyoutube.com

The aryl bromide moiety can be removed or converted into a highly reactive organometallic species.

Reductive Transformations: The carbon-bromine bond can be cleaved through reductive processes. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can replace the bromine atom with a hydrogen atom, a process known as hydrodebromination. Another approach involves the use of reducing agents like activated metals or hydride sources. For example, Alcaligenes denitrificans has been shown to reductively dehalogenate certain aryl halides, although this is a biological context. nih.gov

Lithiation Strategies: A common and synthetically powerful transformation is the conversion of the aryl bromide to an organolithium reagent via halogen-metal exchange. This is typically achieved by treating the compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures. psu.educore.ac.uk The resulting 2-(4-fluorobenzyl)phenyllithium is a potent nucleophile and can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the former site of the bromine atom. This strategy is well-documented for various bromoarenes. psu.eduresearchgate.net For example, the lithiation of 1-bromo-2-methoxynaphthalene (B48351) followed by reaction with an electrophile is a known procedure. core.ac.uk

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom significantly alters the electronic nature of the aromatic ring to which it is attached. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. numberanalytics.comnih.gov This deactivation means that electrophilic substitution reactions on the fluorinated ring would require harsher conditions compared to unsubstituted benzene (B151609).

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of the 4-fluorobenzyl group, the fluorine atom is para to the methylene (B1212753) bridge. While the ring is generally deactivated, any further electrophilic substitution on this ring would be directed to the positions ortho to the fluorine atom (and meta to the methylene bridge). The interplay of these inductive and resonance effects is a key feature of fluorinated aromatic compounds. nih.govacs.org

Furthermore, in Suzuki-Miyaura reactions, fluoride (B91410) ions themselves can play a direct role in the catalytic cycle. They can promote the crucial transmetalation step by forming reactive palladium fluoride complexes and can also catalyze the final reductive elimination step. thieme-connect.comthieme-connect.com While the fluorine in this compound is covalently bound, its electronic influence is a permanent feature of the substrate, potentially modulating its interaction with the palladium catalyst throughout the reaction process. rsc.orgmdpi.com

Reactivity at the Benzylic Methylene Bridge

The benzylic C-H bonds of the methylene bridge in this compound are weaker than typical alkane C-H bonds. This is due to the stabilization of the resulting benzylic radical or ion by the adjacent aromatic rings. nih.gov This inherent reactivity makes the benzylic position a prime site for various chemical transformations.

Oxidative and Reductive Transformations at the Benzylic Position

The benzylic methylene group can undergo both oxidation to a carbonyl group and reduction, although the latter is less common starting from the hydrocarbon.

Oxidative Transformations:

One such method involves a metal-free, environmentally friendly approach using molecular oxygen as the oxidant, promoted by a base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This reaction typically proceeds at elevated temperatures (e.g., 60 °C) and can provide good to excellent yields of the corresponding diaryl ketone. mdpi.com The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl rings of this compound, can influence the reaction rate and conditions required. For instance, studies on similar diarylmethanes have shown that electron-withdrawing groups can affect the acidity of the benzylic protons, which is a key factor in the initiation of the oxidation process. nih.gov

Other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are also capable of oxidizing benzylic carbons. masterorganicchemistry.com These harsh reagents typically convert the benzylic position directly to a carboxylic acid if a benzylic hydrogen is present. However, for the formation of a ketone from a diarylmethane, milder and more selective methods are generally preferred. A visible-light-mediated aerobic Ritter-type C-H amination of diarylmethanes has been reported, where the oxidation to the corresponding ketone was observed as a competing reaction, particularly for substrates with electron-donating groups. qub.ac.uk

A synthesis for the related compound, 4-bromo-2-fluorobenzoic acid, from 2-fluoro-4-bromotoluene using cobalt(II) diacetate tetrahydrate, sodium bromide, and AIBN under an oxygen atmosphere suggests that similar catalytic systems could be adapted for the oxidation of the benzylic methylene group in this compound to the corresponding ketone. chemicalbook.com

Reductive Transformations:

Reduction of the benzylic methylene group itself is not a typical transformation as it is already in a reduced state. However, the reverse reaction, the reduction of the corresponding ketone, 1-bromo-2-(4-fluorobenzoyl)benzene, to the methylene bridge of this compound is a common synthetic step. Standard reduction methods like the Wolff-Kishner or Clemmensen reductions are effective for this purpose. More recently, methods using titanium tetrachloride and sodium borohydride (B1222165) have been developed for the reduction of diarylketones to diarylmethanes. acs.orgnih.gov

Deprotonation and Carbanion Chemistry of the Benzylic Carbon

The benzylic protons of this compound are acidic enough to be removed by strong bases, leading to the formation of a resonance-stabilized carbanion. The stability of this carbanion is a key factor in its formation and subsequent reactivity. The general approaches to functionalizing diarylmethanes often involve deprotonation to form a carbanion, which then acts as a nucleophile. nih.gov

Strong bases such as organolithium reagents (e.g., n-butyllithium or s-butyllithium) or lithium amides like lithium diisopropylamide (LDA) are typically used for the deprotonation of diarylmethanes. nih.gov The resulting carbanion of this compound would be stabilized by the delocalization of the negative charge over both aromatic rings.

Once formed, this carbanion can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the benzylic position.

Aldol-type reactions: Addition to aldehydes and ketones to form new carbon-carbon bonds and alcohol functionalities.

Arylation: Reaction with aryl halides, often catalyzed by transition metals, to form triarylmethanes.

While specific studies on the deprotonation and carbanion chemistry of this compound were not found, the general principles of diarylmethane reactivity suggest that it would readily undergo these transformations. For example, the lithiation of diarylmethanes followed by diastereoselective addition to chiral N-tert-butanesulfinylimines has been used to synthesize enantioselective α-(diphenylmethyl) phenylamine derivatives. nih.gov

Detailed Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies specifically for this compound are not extensively documented in the available literature. However, by analogy with related diarylmethane systems, the mechanisms of its key reactions can be inferred.

Mechanism of Oxidation:

The metal-free oxidation of diarylmethanes with a base and molecular oxygen is proposed to proceed through a radical mechanism. The reaction is initiated by the deprotonation of the benzylic carbon by the strong base (e.g., LiHMDS) to form a carbanion. This carbanion can then undergo single-electron transfer (SET) to molecular oxygen to generate a benzylic radical and a superoxide (B77818) radical anion. The benzylic radical can then react further with oxygen to form a peroxy radical, which ultimately leads to the formation of the ketone product after a series of steps that may involve hydroperoxide intermediates. While a detailed mechanism is still under investigation, the initial deprotonation is a critical step. mdpi.com

For copper-catalyzed aerobic oxidations of similar (aryl)(heteroaryl)methanes, a mechanism involving an imine-enamine tautomerization has been proposed as a prerequisite for the reaction to proceed, highlighting the importance of the substrate's electronic properties. nih.govuantwerpen.be

Mechanism of Deprotonation and Carbanion Reactions:

The deprotonation of the benzylic C-H bond is a standard acid-base reaction. The stability of the resulting carbanion is crucial. For this compound, the negative charge is delocalized over both the brominated and fluorinated benzene rings. The electron-withdrawing nature of the halogen substituents (bromo and fluoro) would further stabilize the carbanion through an inductive effect.

The subsequent reactions of the carbanion are typical for nucleophiles. For instance, in an S_N2 reaction with an alkyl halide, the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond at the benzylic position. The stereochemistry of such reactions, particularly when a chiral center is formed, can be influenced by the nature of the base, solvent, and any coordinating ligands present.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic structure and equilibrium geometry of molecules. In DFT, the energy of the system is calculated as a functional of the electron density, which simplifies the many-body problem of electron interactions. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a robust description of molecular properties.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. For 1-Bromo-2-(4-fluorobenzyl)benzene, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The structure features two phenyl rings connected by a methylene (B1212753) bridge. This linkage allows for considerable conformational flexibility, primarily due to rotation around the C-C single bonds. Conformational analysis is crucial to identify the most stable conformer(s). The key dihedral angle is the one defined by the planes of the two aromatic rings. The steric hindrance between the ortho-bromine atom and the 4-fluorobenzyl group, as well as the electronic interactions between the rings, will dictate the preferred orientation. Computational scans of the potential energy surface as a function of this dihedral angle can identify energy minima and the rotational barriers between them.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br (Aromatic) | ~1.87 Å |

| Bond Length | C-F (Aromatic) | ~1.35 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C(Aryl)-C(Methylene) | ~1.51 Å |

| Bond Length | C-H (Aromatic) | ~1.08 Å |

| Bond Length | C-H (Methylene) | ~1.09 Å |

| Bond Angle | C-C-C (in Phenyl Ring) | ~120° |

| Bond Angle | C(Aryl)-C(Methylene)-C(Aryl) | ~112 - 114° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

For this compound, the HOMO is expected to be distributed primarily over the π-systems of the two benzene (B151609) rings, as these are the most electron-rich regions. The LUMO, conversely, would likely be located on the aromatic rings, particularly influenced by the electron-withdrawing halogen substituents. DFT calculations can precisely map the spatial distribution of these orbitals. Such analysis helps predict sites susceptible to electrophilic attack (regions of high HOMO density) and nucleophilic attack (regions of high LUMO density).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Fluorobenzene (B45895) | -6.80 | -1.20 | 5.60 |

| Bromobenzene | -6.70 | -1.35 | 5.35 |

| Toluene (B28343) | -6.45 | -1.10 | 5.35 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly regarding electrostatic interactions. nih.gov The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values: red for electron-rich, negative potential regions (prone to electrophilic attack) and blue for electron-poor, positive potential regions (prone to nucleophilic attack). nih.govwalisongo.ac.id

In this compound, the MEP would show several key features:

Negative Potential: A region of strong negative potential is expected around the highly electronegative fluorine atom. The π-electron clouds of the two benzene rings will also exhibit negative potential above and below the plane of the rings. researchgate.netresearchgate.net

Positive Potential: The hydrogen atoms will show regions of positive potential. Crucially, the bromine atom, despite being electronegative, is expected to have a region of positive electrostatic potential along the C-Br bond axis, known as a sigma-hole (σ-hole). This positive cap is a key feature that enables halogen bonding. walisongo.ac.id

The table below provides typical maximum and minimum electrostatic potential values for halogen substituents on an aromatic ring.

| Halogen | Parameter | Typical Value (kcal/mol) |

|---|---|---|

| Bromine | Vs,max (σ-hole) | +5 to +10 |

| Vs,min (equatorial) | -5 to -8 | |

| Fluorine | Vs,max (σ-hole) | ~ -10 (no positive σ-hole) |

| Vs,min (equatorial) | -8 to -12 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard (e.g., TMS). For this compound, calculations would predict distinct signals for the non-equivalent aromatic protons and carbons on both rings, as well as for the methylene bridge protons and carbon. The predicted shifts would be sensitive to the electronic effects of the bromo and fluoro substituents and the molecule's conformation. For instance, in the ¹³C NMR spectrum, carbon atoms directly bonded to fluorine would show large C-F coupling constants. acs.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculation provides a set of normal modes of vibration and their corresponding frequencies. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors. These calculations are crucial for assigning experimental vibrational bands to specific molecular motions.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the phenyl rings. |

| C-H Stretch (Methylene) | 2900 - 3000 | Symmetric and asymmetric stretching of CH₂ group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching of carbon-carbon bonds within the phenyl rings. acs.org |

| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Reaction Pathway Energetics and Transition State Characterization

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates, providing a detailed, step-by-step picture of the reaction pathway.

For a potential reaction involving this compound, such as a cross-coupling reaction or the formation of a benzyne (B1209423) intermediate, DFT calculations can determine the energetics of the entire process. This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, intermediates, products, and transition states.

Calculating Energies: Determining the electronic energies of each stationary point.

Characterizing Transition States: A transition state is a first-order saddle point on the potential energy surface. It is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Determining Reaction Barriers: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

For example, a related compound, 1-bromo-2-fluorobenzene (B92463), is known to generate the highly reactive intermediate benzyne upon treatment with a strong base or metal. stackexchange.comechemi.com A computational study of this process would characterize the transition state for the elimination of HBr or LiBr, providing insight into the feasibility and mechanism of benzyne formation.

Non-Covalent Interactions, including Halogen Bonding, in Self-Assembly and Crystal Engineering

Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and the formation of crystal lattices. The specific functional groups in this compound—bromo, fluoro, and two phenyl rings—endow it with the capacity for several important non-covalent interactions.

Halogen Bonding: The most notable interaction is likely halogen bonding. As indicated by the MEP analysis, the bromine atom possesses an electropositive σ-hole. This allows it to act as a halogen bond donor, forming a directional, attractive interaction with a halogen bond acceptor (a nucleophilic site), such as a lone pair on an oxygen or nitrogen atom, or even the π-cloud of another aromatic ring. Fluorine, being highly electronegative and having a less polarizable electron shell, does not typically form strong halogen bonds as a donor.

π-π Stacking: The two phenyl rings in the molecule can interact with rings of neighboring molecules through π-π stacking. These interactions can occur in a face-to-face or, more commonly, a slipped-stack (offset) arrangement, contributing significantly to the stability of the crystal lattice.

C-H···π and C-H···Halogen Interactions: The aromatic and methylene C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-faces of the benzene rings (C-H···π) or with the electronegative halogen atoms (C-H···F and C-H···Br) of adjacent molecules.

Understanding and predicting these interactions through computational methods is central to crystal engineering—the design and synthesis of crystalline solids with desired physical and chemical properties. By analyzing the strength and directionality of these non-covalent forces, it is possible to predict how molecules of this compound might arrange themselves in a solid-state structure.

Advanced Applications and Derivatization Strategies

Precursor in Complex Organic Synthesis

The presence of a reactive bromine atom and a flexible benzyl (B1604629) group on the aromatic core of 1-Bromo-2-(4-fluorobenzyl)benzene provides multiple avenues for synthetic transformations. These features allow for its use as a key building block in the construction of a wide array of complex organic molecules, including polysubstituted aromatics, heterocycles, and unique bridged biphenyl (B1667301) architectures.

Synthesis of Polysubstituted Aromatics and Heterocycles

The bromine atom in this compound is a versatile handle for introducing a variety of substituents onto the aromatic ring through palladium-catalyzed cross-coupling reactions. mdpi.comnih.govyoutube.comorganic-chemistry.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with arylboronic acids or esters can be employed to introduce new aryl or heteroaryl groups, leading to the formation of highly functionalized biaryl and heterobiaryl structures. nih.gov Similarly, Sonogashira coupling with terminal alkynes provides access to arylethynyl compounds, which are important intermediates in the synthesis of various complex molecules and conjugated materials. youtube.com

Furthermore, the benzyl moiety can participate in or direct intramolecular cyclization reactions to form new heterocyclic rings. Depending on the reaction conditions and the nature of the substituents, intramolecular cyclization of derivatives of this compound can lead to the formation of various fused ring systems. For example, under specific conditions, intramolecular reactions involving the benzylic position and the aromatic ring can be triggered to construct new carbocyclic or heterocyclic frameworks. rsc.orgrsc.org

The table below summarizes potential palladium-catalyzed cross-coupling reactions utilizing this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Structure | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(OAc)₂, SPhos | Polysubstituted biaryl | nih.gov |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Arylalkyne | youtube.com |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Substituted stilbene (B7821643) derivative | youtube.com |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | N-Aryl amine | organic-chemistry.org |

Building Block for Bridged Biphenyl Derivatives and Related Architectures

The 2-benzylbromobenzene motif inherent in this compound makes it an excellent precursor for the synthesis of bridged biphenyl derivatives, such as fluorenes and related polycyclic aromatic hydrocarbons. These bridged structures are of significant interest due to their unique electronic properties and applications in materials science. The synthesis of these architectures often involves an intramolecular C-H activation/cyclization strategy.

A common approach involves the palladium-catalyzed intramolecular arylation of the benzyl group's ortho-C-H bond onto the bromine-bearing ring. This process can lead to the formation of a new six-membered ring, resulting in a fluorene (B118485) core. While direct examples with this compound are not extensively documented, analogous transformations with similar 2-iodobiphenyls have been successfully employed to synthesize a variety of fluorene derivatives. labxing.com The reaction proceeds through the formation of a key palladacycle intermediate, followed by reductive elimination to furnish the bridged biphenyl system.

Another strategy involves the conversion of the bromine atom to an amino group, followed by reaction with reagents like Meldrum's acid derivatives to construct the bridging ring, a method that has been demonstrated for the synthesis of fluorenes from amino-substituted biaryls. rsc.org The fluorine atom on the benzyl group in this compound can further modulate the electronic properties and reactivity of the resulting bridged biphenyls.

Applications in Advanced Materials Science

The unique combination of a reactive bromo-substituent, a fluorinated aromatic ring, and a flexible benzyl linker makes this compound an attractive building block for the development of advanced materials with tailored properties. Its derivatives have potential applications in optoelectronics, organic semiconductors, and functional polymers.

Development of Precursors for Optoelectronic Materials and Organic Semiconductors

The bromoaryl functionality of this compound allows for its incorporation into conjugated polymers, which are the active components in many organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kennesaw.edumsstate.edu This compound can serve as a monomer in various polymerization reactions, including Stille coupling, Suzuki polymerization, and direct arylation polycondensation. rsc.orgrsc.org The incorporation of the 4-fluorobenzyl group can influence the polymer's solubility, morphology, and electronic properties. The fluorine atom, with its high electronegativity, can lower the HOMO and LUMO energy levels of the resulting polymer, which is a common strategy to improve air stability and tune the emission color in OLEDs.

Furthermore, the structural motif of this compound can be found in molecules exhibiting interesting photophysical phenomena such as aggregation-induced emission (AIE). For example, a similar bromo-substituted derivative, 1-Bromo-4-(2,2-diphenylvinyl)benzene, has been shown to exhibit AIE, where the fluorescence intensity is significantly enhanced in the solid state compared to in solution. consensus.app This property is highly desirable for applications in solid-state lighting and sensing.

Functionalization for Polymer Chemistry and Supramolecular Assemblies

The bromine atom on the this compound scaffold serves as a key functionalization point for modifying polymers and constructing supramolecular assemblies. It can be used to introduce this moiety into a polymer backbone or as a side chain. rsc.org Once incorporated, the bromine atom can be further functionalized through post-polymerization modification reactions. This allows for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and interaction with other molecules or surfaces.

The benzyl group also offers opportunities for creating well-defined supramolecular structures. The aromatic rings can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered nanostructures. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, further directing the assembly process. The ability to control the assembly of molecules is essential for the bottom-up fabrication of functional nanomaterials.

Strategies for Diversity-Oriented Synthesis (DOS) from the Compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a library of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.govmdpi.com The scaffold of this compound is well-suited for DOS due to the presence of multiple, orthogonally reactive functional groups. frontiersin.orgnih.gov

A typical DOS approach using this scaffold would involve a "build/couple/pair" strategy. nih.gov In the "build" phase, the core scaffold of this compound is synthesized. In the "couple" phase, the bromine atom can be subjected to a wide range of palladium-catalyzed cross-coupling reactions to introduce a diverse set of substituents. nih.gov Simultaneously or sequentially, the benzyl group or the fluorinated ring can be functionalized. For example, the benzylic position can be further substituted, or the fluorinated ring can undergo nucleophilic aromatic substitution under specific conditions.

In the "pair" phase, intramolecular reactions can be employed to generate a variety of new and complex molecular skeletons. For instance, intramolecular cyclization reactions can lead to the formation of bridged systems or new heterocyclic rings, dramatically increasing the structural diversity of the library. nih.gov By systematically varying the building blocks and the reaction pathways, a large and diverse collection of compounds can be synthesized from the common precursor, this compound.

The following table outlines a hypothetical DOS strategy starting from this compound.

| Phase | Reaction Type | Functional Group Targeted | Example Transformation | Resulting Diversity | Reference |

| Couple | Suzuki-Miyaura Coupling | C-Br | Reaction with various arylboronic acids | Diverse biaryl substituents | nih.gov |

| Couple | Buchwald-Hartwig Amination | C-Br | Reaction with a library of amines | Diverse N-aryl amines | organic-chemistry.org |

| Couple | Benzylic Bromination | Benzylic C-H | Reaction with NBS | Functional handle for further substitution | - |

| Pair | Intramolecular C-H Arylation | C-Br and benzylic C-H | Palladium-catalyzed cyclization | Fused polycyclic scaffolds | labxing.com |

Design of Novel Catalysts and Ligands Incorporating the Halogenated Benzyl Motif

The unique structural characteristics of this compound, featuring a bromo-substituted aromatic ring and a fluorinated benzyl group, present a versatile scaffold for the design of novel catalysts and ligands. The presence of two distinct halogen atoms on different parts of the molecule allows for selective functionalization, enabling the synthesis of sophisticated molecular architectures with potential applications in homogeneous catalysis.

A primary strategy for derivatizing this compound involves leveraging the reactivity of the aryl bromide. The carbon-bromine bond is a well-established reactive handle for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including catalyst ligands.

One of the most common approaches is the formation of a Grignard reagent from the aryl bromide. The resulting organomagnesium compound can then be reacted with a variety of electrophiles to introduce new functionalities. For instance, reaction with chlorophosphines can lead to the formation of phosphine (B1218219) ligands. beilstein-journals.org These phosphine ligands are crucial in a vast array of catalytic processes, particularly those involving transition metals like palladium, rhodium, and nickel. The specific substituents on the phosphorus atom can be tuned to modulate the steric and electronic properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability. A patent describes the preparation of a Grignard reagent from an alkenyl halide and its subsequent reaction with a benzyl halide derivative, which can be catalyzed by nickel complexes. google.com

Another powerful method for functionalizing the aryl bromide is through palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov Reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex ligands. For example, a Suzuki coupling with an appropriate boronic acid or ester could be used to introduce another aromatic ring, potentially leading to the formation of bidentate or pincer-type ligand precursors. nih.gov

The design of bidentate and pincer ligands is a particularly promising avenue for utilizing the this compound motif. acs.orgresearchgate.netrsc.org Pincer ligands, which are tridentate ligands that coordinate to a metal in a meridional fashion, can confer exceptional stability to the resulting metal complexes and allow for a high degree of control over the catalytic environment. researchgate.netrsc.orgresearchgate.netmdpi.com Starting from this compound, one could envision a multi-step synthesis to construct a pincer ligand where the central phenyl ring of the starting material becomes the backbone of the ligand.

Furthermore, the benzyl moiety of this compound can also be incorporated into ligand design. For instance, the methylene (B1212753) bridge could be part of a chelating arm of a ligand. The synthesis of N-heterocyclic carbene (NHC) precursors is another viable strategy. nih.gov NHCs are a class of ligands that have gained prominence in catalysis due to their strong sigma-donating properties and their ability to form robust bonds with metal centers. nih.govrsc.org While direct synthesis from this compound might be complex, derivatization of the molecule could lead to intermediates suitable for NHC synthesis.

The following table outlines potential derivatization strategies for this compound and the corresponding classes of ligands and catalysts that could be synthesized.

| Derivatization Strategy | Target Ligand/Catalyst Class | Key Intermediates | Potential Applications |

| Grignard Reagent Formation | Monodentate or Bidentate Phosphine Ligands | 2-(4-Fluorobenzyl)phenylmagnesium bromide | Cross-coupling reactions, hydrogenation |

| Palladium-Catalyzed Cross-Coupling | Bidentate or Pincer Ligands | Biaryl or amino-substituted derivatives | C-H activation, polymerization |

| N-Heterocyclic Carbene (NHC) Synthesis | NHC-Metal Complexes | Functionalized imidazolium (B1220033) or benzimidazolium salts | Metathesis, cross-coupling |

The development of novel catalysts and ligands from this compound is a promising area of research. The ability to selectively functionalize different parts of the molecule allows for the creation of a diverse range of ligand architectures with tailored electronic and steric properties, which could lead to the discovery of new and more efficient catalytic systems.

Future Research Directions and Emerging Challenges

Development of Highly Regio- and Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of 1-Bromo-2-(4-fluorobenzyl)benzene would be the precise control of the substitution pattern on the benzene (B151609) ring, known as regioselectivity. Achieving the desired 1,2-disubstitution (ortho substitution) of the bromo and fluorobenzyl groups can be complex due to the directing effects of the substituents.

Hypothetical Synthetic Strategies & Research Goals:

Directed Ortho-Metalation (DoM): A plausible strategy would involve the use of a directing group on the benzene ring to facilitate metalation (lithiation or magnesiation) at the ortho position, followed by reaction with a suitable electrophile. Future research could focus on identifying efficient directing groups that can be easily installed and removed, and that are compatible with the subsequent introduction of the 4-fluorobenzyl moiety.

Transition-Metal Catalyzed Cross-Coupling: The development of novel palladium, nickel, or copper catalysts could enable the direct and regioselective coupling of a brominated benzene derivative with a 4-fluorobenzyl halide or its organometallic equivalent. A key research goal would be to design ligand systems that promote high selectivity for the ortho-product over other isomers.

Stereoselectivity: While the target molecule itself is achiral, the introduction of stereogenic centers in derivatives is a common objective in medicinal chemistry. Future work could explore asymmetric syntheses that establish chirality either on the benzylic carbon or on other parts of the molecule, should it be elaborated further.

A data table summarizing potential regioselective synthetic approaches is presented below.

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Foreseeable Challenges |

| Directed Ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA; Directing group (e.g., -CONR₂, -OMe) | High regioselectivity for ortho-substitution. | Requires multi-step synthesis; harsh reaction conditions. |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base; Boronic acid/ester | Mild reaction conditions; high functional group tolerance. | Potential for side reactions; catalyst cost and removal. |

| Negishi Coupling | Pd or Ni catalyst; Organozinc reagent | High reactivity and selectivity. | Moisture sensitivity of organozinc reagents. |

Exploration of Novel Catalytic Transformations Involving Bromine and Fluorine

The bromine and fluorine atoms in this compound are not merely static components of the structure; they are functional handles that can be exploited in a variety of catalytic transformations.

Areas for Future Catalytic Research:

C-Br Bond Activation: The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide array of substituents at the 1-position. Future research could focus on developing novel catalysts that enable these transformations under milder conditions or with broader substrate scopes, specifically for sterically hindered ortho-substituted systems.

C-F Bond Activation: While the C-F bond is significantly stronger and less reactive than the C-Br bond, its selective activation and functionalization is a burgeoning area of research. Developing catalytic systems that can selectively activate the C-F bond on the fluorobenzyl moiety without affecting the rest of the molecule would open up new avenues for derivatization.

Dual Catalysis: An ambitious research direction would be the development of catalytic systems that can selectively and sequentially activate both the C-Br and C-F bonds, allowing for the programmed construction of complex molecular architectures from a single starting material.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards more efficient and reproducible manufacturing processes. The integration of the synthesis of compounds like this compound with continuous flow and automated platforms presents a significant but rewarding challenge.

Key Integration Points and Research Objectives:

Flow Synthesis of Intermediates: The synthesis of key precursors, such as regioselectively brominated or benzylated aromatics, could be optimized for continuous flow reactors. This would offer advantages in terms of safety (e.g., handling of hazardous reagents), reaction time, and scalability.

Automated Reaction Optimization: Automated synthesis platforms, which use robotics and machine learning algorithms, could be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound.

In-line Purification and Analysis: A fully integrated system would incorporate in-line purification techniques (e.g., flow-through chromatography, liquid-liquid extraction) and analytical methods (e.g., NMR, MS) to provide real-time feedback and control over the reaction, leading to higher purity and yield.

Advanced In Situ Spectroscopic Probes for Reaction Monitoring and Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The use of advanced in situ spectroscopic techniques would be invaluable for studying the formation of this compound.

Potential Spectroscopic Investigations:

In Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This data is essential for determining reaction kinetics and identifying transient or unstable intermediates that might be missed by traditional offline analysis.

Raman Spectroscopy: This technique is particularly useful for studying reactions in heterogeneous mixtures and for probing vibrational modes of molecules, which can provide insights into bonding changes during a reaction.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used in conjunction with experimental data to model reaction pathways, predict transition state geometries, and rationalize observed regioselectivities. This synergistic approach can provide a comprehensive picture of the reaction mechanism at the molecular level.

The table below outlines potential in situ spectroscopic probes and their applications.

| Spectroscopic Technique | Information Gained | Potential Application in the Synthesis of this compound |

| In Situ NMR | Real-time concentration of species, structural information. | Monitoring the formation of intermediates in a multi-step synthesis. |

| In Situ IR/FTIR | Functional group transformations, reaction kinetics. | Observing the conversion of starting materials to the final product. |

| Raman Spectroscopy | Vibrational modes, analysis of solid or slurry reactions. | Studying catalyst behavior in heterogeneous cross-coupling reactions. |

| Mass Spectrometry | Identification of reaction components and intermediates. | Detecting transient species in the reaction mixture. |

Q & A

Q. What are the optimal conditions for synthesizing 1-Bromo-2-(4-fluorobenzyl)benzene?

The compound can be synthesized via a Friedel-Crafts alkylation or halogenation of pre-functionalized benzene derivatives. For example, 4-fluorobenzyl bromide (α-bromo-4-fluorotoluene, bp: 85°C at 20 hPa) can react with bromobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 0–25°C), and using stoichiometric ratios to minimize polyalkylation by-products. Post-synthesis purification often involves fractional distillation (density: ~1.5 g/mL at 25°C) or column chromatography .

Q. How can I verify the purity of this compound?

Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Compare observed boiling points (e.g., ~85–90°C under reduced pressure) and spectral data (e.g., ¹H NMR: δ 7.2–7.5 ppm for aromatic protons) with literature values. For quantitative purity assessment, integrate HPLC peaks using a C18 column with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

this compound is corrosive (R34) and requires handling in a fume hood with nitrile gloves and splash goggles. Avoid contact with oxidizing agents due to potential exothermic decomposition. Store at 0–6°C in airtight amber glass containers to prevent photodegradation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can I resolve discrepancies in spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from residual solvents, isotopic impurities (e.g., ¹³C or deuterated by-products), or conformational isomers. Cross-reference with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT-based NMR predictions). Consult the NIST Chemistry WebBook for validated spectral libraries .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ or SPhos ligands to enhance selectivity at the bromine site. Steric and electronic effects of the 4-fluorobenzyl group can be modulated by adjusting reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF). Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 4:1) .

Q. How do I analyze by-products formed during synthesis?

By-products such as di-brominated isomers or dehalogenated derivatives can be identified using tandem MS/MS fragmentation. For example, di-substituted isomers (e.g., 1,3-dibromo derivatives) exhibit distinct fragmentation patterns compared to the target compound. Quantify trace impurities via GC-MS with internal standards (e.g., 4-bromofluorobenzene-d4) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for bromine substitution reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Thermodynamic parameters (e.g., enthalpy of vaporization: ~40.7 kJ/mol) aid in optimizing solvent selection .

Data Contradiction & Analysis

Q. How to address conflicting melting point reports in literature?

Conflicting melting points may result from polymorphic forms or hygroscopicity. Perform differential scanning calorimetry (DSC) under inert gas (N₂) to identify phase transitions. Recrystallize the compound from anhydrous ethanol or hexane to isolate the most stable polymorph .

Q. Why do catalytic yields vary across similar reaction conditions?

Trace moisture or oxygen can deactivate catalysts (e.g., Pd⁰ → PdO). Use Schlenk-line techniques for rigorous anhydrous/anoxic conditions. Characterize catalyst loading via ICP-MS and correlate with yield trends. Pre-activate catalysts with reducing agents (e.g., NaBH₄) to improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.